molecular formula C13H19F6N3O5 B1382616 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) CAS No. 2108705-23-1

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Cat. No.: B1382616
CAS No.: 2108705-23-1
M. Wt: 411.3 g/mol
InChI Key: ILQIAMVFFVKHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) is a compound that features both azetidine and piperazine rings in its structure. The presence of the trifluoroacetate groups adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) typically involves the formation of the azetidine and piperazine rings followed by their coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-3-yl)azetidine bis(trifluoroacetic acid): Similar structure but with different functional groups.

    1-(Azetidin-3-yl)azetidin-3-ol bis(trifluoroacetic acid): Contains an additional hydroxyl group.

Uniqueness

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) is unique due to the combination of azetidine and piperazine rings along with the trifluoroacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;2*3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQIAMVFFVKHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
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1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
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1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
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1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
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1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
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1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

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